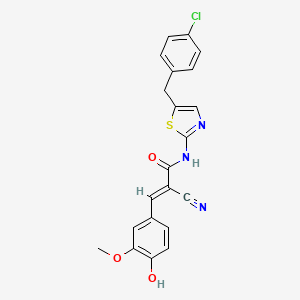

![molecular formula C24H28N4O3 B2616115 4-(4-甲基苄基)-5-{1-[(3-甲基苯氧基)乙酰基]哌啶-4-基}-2,4-二氢-3H-1,2,4-三唑-3-酮 CAS No. 1775384-55-8](/img/structure/B2616115.png)

4-(4-甲基苄基)-5-{1-[(3-甲基苯氧基)乙酰基]哌啶-4-基}-2,4-二氢-3H-1,2,4-三唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

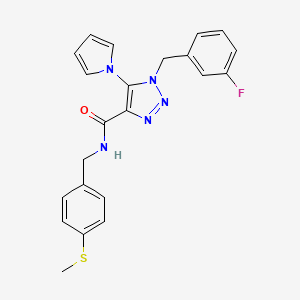

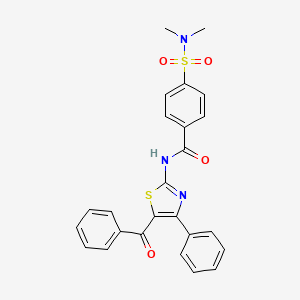

The compound belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a 1,2,4-triazole moiety. These compounds are known for their wide range of biological activities .

Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, a piperidine ring, and two phenyl rings. The presence of these rings may contribute to its potential biological activities .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the 1,2,4-triazole ring could potentially increase its stability and the piperidine ring could influence its solubility .科学研究应用

Peroxisome Proliferator-Activated Receptors (PPAR) Agonism

The compound has shown promise as a potential agonist for type δ/β peroxisome proliferator-activated receptors (PPARδ/β). PPARs are nuclear receptors involved in regulating lipid metabolism, inflammation, and glucose homeostasis. Activation of PPARδ/β can have therapeutic implications for metabolic disorders, cardiovascular diseases, and cancer. Researchers have developed a five-step synthetic route to synthesize [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids, which include our compound of interest . These acids exhibit potential as PPAR agonists, and further studies are warranted to explore their efficacy and safety.

Inhibition of Multinucleated Cell Formation

Another application involves inhibiting the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells. Specifically, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), a derivative of our compound, has been found to significantly inhibit the formation of these cells from bone marrow-derived macrophages in a dose-dependent manner. This inhibition occurs without cytotoxic effects, suggesting potential therapeutic relevance .

Demethylation Reactions

The compound’s structure allows for demethylation reactions using hydrogen bromide (HBr) or boron tribromide (BBr3) as catalysts. These reactions lead to the synthesis of m-aryloxy phenols, which have diverse applications. HBr and BBr3 coordinate with electron-rich sites in organic compounds, enhancing the outcome of organic reactions. This approach represents a valuable method for accessing m-aryloxy phenols, including our compound .

作用机制

The mechanism of action of 1,2,4-triazoles depends on their chemical structure and the type of biological activity. For example, some 1,2,4-triazoles act as inhibitors of the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

属性

IUPAC Name |

3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-17-6-8-19(9-7-17)15-28-23(25-26-24(28)30)20-10-12-27(13-11-20)22(29)16-31-21-5-3-4-18(2)14-21/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVGYBTYKLMATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methylbenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Azaspiro[4.5]decan-9-ol hydrochloride](/img/structure/B2616032.png)

![7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2616038.png)

![N-(4-acetylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616040.png)

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B2616042.png)

![N-(4-butylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2616049.png)